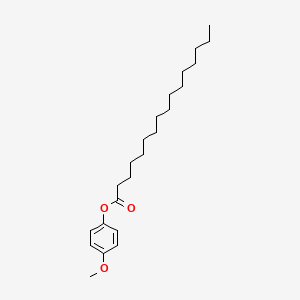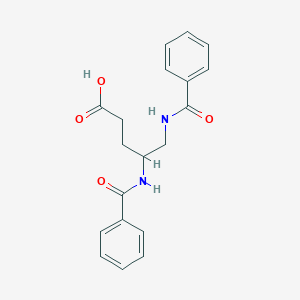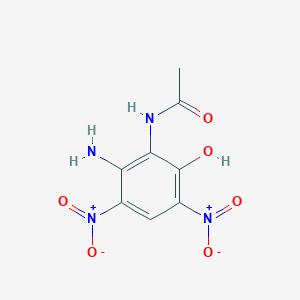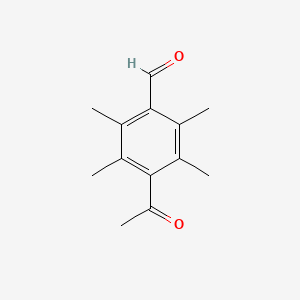
4-Methoxyphenyl palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl palmitate is an ester compound formed from the reaction of 4-methoxyphenol and palmitic acid. It is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl palmitate typically involves the esterification of 4-methoxyphenol with palmitic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of enzymatic catalysts, such as lipases, is also explored to achieve more environmentally friendly synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl palmitate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, yielding 4-methoxyphenol and palmitic acid.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxyphenyl palmitate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 4-Methoxyphenol and palmitic acid.
Oxidation: 4-Hydroxyphenyl palmitate.
Reduction: 4-Methoxyphenyl palmitol.
Scientific Research Applications
4-Methoxyphenyl palmitate has several applications in scientific research:
Cosmetics: It is used as an emollient and skin conditioning agent in various cosmetic formulations.
Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients.
Biology: It is used in studies related to lipid metabolism and enzyme activity.
Industry: It is employed in the production of surfactants and lubricants.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl palmitate involves its interaction with lipid membranes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in cosmetic formulations where it enhances skin hydration and barrier function.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl acetate: An ester formed from 4-methoxyphenol and acetic acid.
4-Methoxyphenyl butyrate: An ester formed from 4-methoxyphenol and butyric acid.
4-Methoxyphenyl stearate: An ester formed from 4-methoxyphenol and stearic acid.
Uniqueness
4-Methoxyphenyl palmitate is unique due to its long-chain fatty acid component (palmitic acid), which imparts distinct physical and chemical properties. This makes it particularly suitable for applications requiring enhanced lipid solubility and stability.
Properties
CAS No. |
90149-62-5 |
|---|---|
Molecular Formula |
C23H38O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(4-methoxyphenyl) hexadecanoate |
InChI |
InChI=1S/C23H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(24)26-22-19-17-21(25-2)18-20-22/h17-20H,3-16H2,1-2H3 |
InChI Key |
UDMRVBPWHHNBPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)




![Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate](/img/structure/B14376267.png)
![N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14376272.png)

![N,N-Dibutyl[bis(diethylamino)]methaniminium chloride](/img/structure/B14376281.png)

